3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine is a chemical compound with the molecular formula C8H15NO2 It is characterized by the presence of an azetidine ring substituted with a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine typically involves the reaction of azetidine with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran-4-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in THF at 0°C.
Substitution: Sodium hydride (NaH) in THF at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Oxan-4-yloxy)azetidine
- 3-tetrahydropyran-4-yloxyazetidine
- AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one)
Uniqueness
3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yloxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(oxan-4-yloxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-3-10-4-2-7(1)11-8-5-9-6-8/h7-9H,1-6H2 |
InChI Key |
MSFWSELRJMZGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.